molecular formula C12H23NO4 B1400232 Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate CAS No. 1353980-11-6

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

Cat. No. B1400232
M. Wt: 245.32 g/mol
InChI Key: AXLUYCAMBZUYNI-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate”, commonly known as TBHP, is a chemical compound that has garnered attention for its unique properties and potential applications in various fields of research and industry1.



Molecular Structure Analysis

The exact molecular structure of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” is not available in the literature. However, similar compounds have been studied. For instance, the structures of “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” were confirmed by single crystal X-ray diffraction analysis2.



Chemical Reactions Analysis

Specific chemical reactions involving “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not available in the literature. However, similar compounds have been used as reagents in the preparation of other compounds. For example, “tert-Butyl 4- (3-hydroxypropyl)piperidine-1-carboxylate” is a reagent in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, potent human glutaminyl cyclase inhibitors3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not explicitly mentioned in the literature. However, similar compounds like “tert-Butyl 3- (2-hydroxyethyl)piperidine-1-carboxylate” have a molecular weight of 229.324.


Scientific Research Applications

Synthesis and Pharmacological Activity

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate, as part of complex molecular structures, has been involved in the synthesis and evaluation of pharmacologically active compounds. For example:

  • It played a crucial role in the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for antihypertensive activity, indicating potential applications in cardiovascular health (Clark et al., 1983).
  • It was also involved in the preparation of aminoalkanolic derivatives of xanthone with potential antiepileptic activity, suggesting its use in neurological disorder management (Marona et al., 1998).

Role in Anticarcinogenic and Antioxidant Activities

Compounds structurally related to tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate have demonstrated potential anticarcinogenic and antioxidant properties:

  • Dietary administration of related compounds showed significant effects on hepatic enzyme activities in rodents, suggesting a role in anticarcinogenic mechanisms (Cha & Heine, 1982).
  • Specific substituted phenols, structurally similar to tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate, induced detoxifying enzymes in mice, indicating potential in cancer prevention (De Long et al., 1985).

Industrial Synthesis and Production

The compound has been mentioned in the context of industrial synthesis and production processes, signifying its importance in chemical manufacturing:

  • It was noted in the review of synthetic routes of vandetanib, where its derivatives played a critical role, highlighting its application in large-scale industrial production (Mi, 2015).

Toxicology and Safety Studies

Research has also focused on understanding the toxicological profile and safety of related compounds, essential for regulatory compliance and consumer safety:

  • Extensive studies were conducted to evaluate the chronic toxicity and carcinogenic potential of related compounds, providing crucial data for safety assessments (Wahle et al., 1999).

Safety And Hazards

The safety and hazards of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not explicitly mentioned in the literature. However, similar compounds like “tert-Butyl 3- (2-bromoethyl)piperidine-1-carboxylate” have hazard statements H302, H315, H319, H3355.


Future Directions

The future directions of “Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate” are not explicitly mentioned in the literature. However, it is a chemical compound that has garnered attention for its unique properties and potential applications in various fields of research and industry1.


properties

IUPAC Name

tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-5-10(9-13)16-8-7-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLUYCAMBZUYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144860
Record name 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

CAS RN

1353980-11-6
Record name 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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